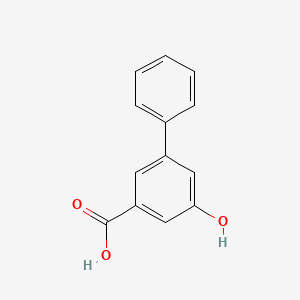
5-Hydroxy-3-phenylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Hydroxy-3-phenylbenzoic acid is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
As a phenolic compound, it may interact with various cellular components, including proteins and enzymes, to exert its effects .
Mode of Action
Phenolic compounds like 5-hydroxy-3-phenylbenzoic acid are known to interact with their targets through various mechanisms, such as free radical scavenging, metal chelation, and enzyme inhibition .
Biochemical Pathways
This compound, as a phenolic compound, may affect various biochemical pathways. Phenolic compounds are known to influence the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . The downstream effects of these interactions can lead to changes in the production of other metabolites.
Pharmacokinetics
The bioavailability of phenolic compounds is generally influenced by factors such as molecular size, polarity, and the presence of functional groups .
Result of Action
Phenolic compounds are generally known for their antioxidant properties, which can protect cells from oxidative damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Cellular Effects
5-Hydroxy-3-phenylbenzoic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, phenolic acids, including this compound, are known to exhibit antioxidant properties, which can protect cells from oxidative stress . Additionally, it may modulate the expression of genes involved in inflammatory responses and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and inhibit or activate their activity. For instance, phenolic acids are known to inhibit enzymes involved in oxidative stress pathways, thereby exerting their antioxidant effects . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that phenolic acids can undergo degradation under certain conditions, which may affect their long-term efficacy . Additionally, the long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating potential benefits and limitations over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antioxidant and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects. For example, studies on hydroxybenzoic acids have shown that high doses can lead to cytotoxicity and other adverse effects . Therefore, it is crucial to determine the optimal dosage to maximize the benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be synthesized from precursors in the shikimate and phenylpropanoid pathways . These pathways involve multiple enzymes and cofactors that facilitate the conversion of primary metabolites into phenolic compounds. Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of this compound can influence its biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within cells can affect its interactions with other biomolecules and its overall biological effects.
Properties
IUPAC Name |
3-hydroxy-5-phenylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALBISYENZHRMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688498 |
Source


|
| Record name | 5-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35489-88-4 |
Source


|
| Record name | 5-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
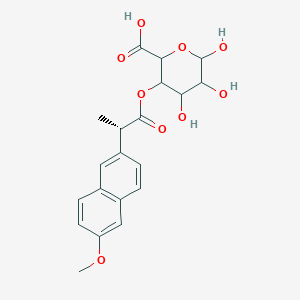
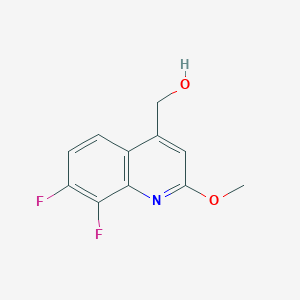
![Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1503016.png)
![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1503017.png)
![[(5-Bromo-2-methoxyphenyl)methyl]diethylamine](/img/structure/B1503018.png)
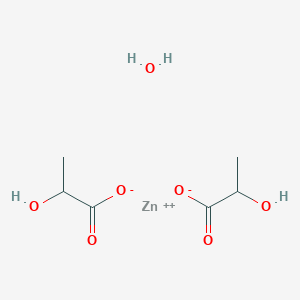
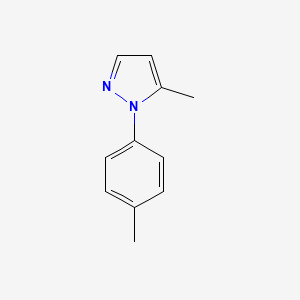
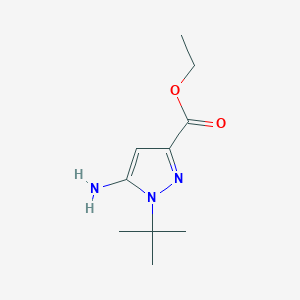
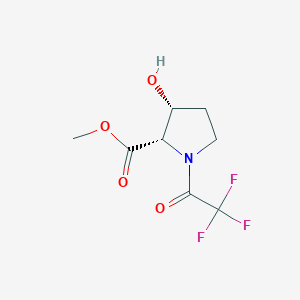
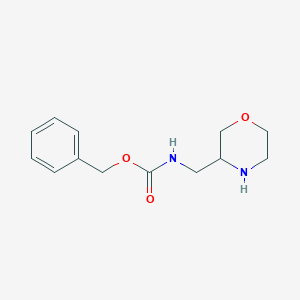
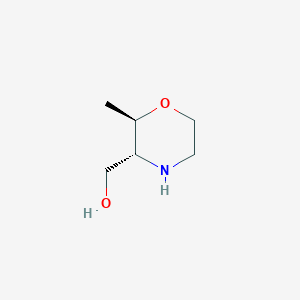
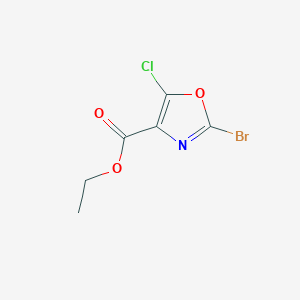

![Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1503052.png)
